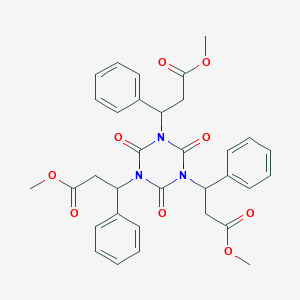![molecular formula C16H25IN2O B12093644 2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide involves the following steps :
Starting Materials: Mepivacaine hydrochloride, sodium bicarbonate, and methyl iodide.
Reaction Conditions:
Chemical Reactions Analysis
2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide undergoes various chemical reactions :
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction:
Common Reagents and Conditions: Common reagents include sodium bicarbonate, dichloromethane, and methyl iodide. Reaction conditions typically involve room temperature and aqueous or organic solvents.
Scientific Research Applications
2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide has several scientific research applications :
Chemistry: Used as a reference standard in analytical chemistry due to its deuterated form.
Biology: Employed in studies involving local anesthetics and their mechanisms of action.
Medicine: Investigated for its potential use as a local anesthetic in various medical procedures.
Industry: Utilized in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide involves its interaction with sodium channels in nerve cells . By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to its anesthetic effects . The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of sodium ion influx .
Comparison with Similar Compounds
2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide is similar to other local anesthetics such as lidocaine and bupivacaine . its deuterated form provides unique advantages in analytical chemistry, such as improved stability and reduced interference in mass spectrometry . Similar compounds include :
Lidocaine: Another local anesthetic with a similar mechanism of action.
Bupivacaine: A longer-acting local anesthetic used in various medical procedures.
Mepivacaine: The non-deuterated form of the compound, commonly used in clinical settings.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1,1-dimethylpiperidin-1-ium-2-carboxamide;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.HI/c1-12-8-7-9-13(2)15(12)17-16(19)14-10-5-6-11-18(14,3)4;/h7-9,14H,5-6,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUOTAJHXKBBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)

![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)






![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)

![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)

![4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline](/img/structure/B12093650.png)
